molecular formula C11H16O3S B8694959 (2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane

(2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane

Cat. No. B8694959
M. Wt: 228.31 g/mol
InChI Key: AZEGDCRHWUYOOS-UHFFFAOYSA-N
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Patent
US07943748B2

Procedure details

Under a nitrogen atmosphere, polyphosphoric acid (10 g) was added to anhydrous chlorobenzene (150 ml). To the resulting mixture, 1-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene (5.2 g, 22.7 mmol) was added under refluxing over 1.5 hours and the reaction mixture was heated to reflux overnight. The reaction was cooled to room temperature, and then the organic layer was separated. To the polyphosphoric acid layer, water was added and the obtained solution was extracted with methylene chloride. All organic layers thus obtained were washed with water and a saturated sodium chloride aqueous solution and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)] to obtain the title compound (1.1 g, 30%).
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1>ClC1C=CC=CC=1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]2[S:5][CH:4]=[CH:3][C:7]=2[CH:8]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
COC(CSC1=CC=C(C=C1)OC)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing over 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
To the polyphosphoric acid layer, water was added
EXTRACTION
Type
EXTRACTION
Details
the obtained solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
All organic layers thus obtained
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)]

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.